5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile
Description
Systematic Nomenclature and Structural Significance
The IUPAC name This compound precisely defines its molecular architecture. The base structure consists of:
- Benzonitrile core : A benzene ring substituted with a nitrile group (-C≡N) at position 2.
- Piperidine substituent : A six-membered nitrogen-containing heterocycle at position 2, featuring two fluorine atoms at the 4,4-positions.
- Bromine atom : Positioned at the benzene ring's 5-position.
The molecular formula C₁₂H₁₁BrF₂N₂ (molecular weight 301.13 g/mol) reflects these components. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling point | 382.7±42.0 °C at 760 mmHg | |
| Density | 1.6±0.1 g/cm³ | |
| Polarizability | 25.5±0.5 ×10⁻²⁴ cm³ | |
| Vapor pressure (25°C) | 0.0±0.9 mmHg |
The 4,4-difluoropiperidine moiety introduces conformational rigidity through geminal fluorine atoms, while the bromine-nitrile substitution pattern creates distinct electronic effects. The nitrile group (-C≡N) acts as a strong electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution reactions.
Experimental characterization data confirms its structure:
X-ray crystallography (though not explicitly reported in sources) would likely show planarity in the benzonitrile system and chair conformation in the piperidine ring, with fluorine atoms occupying axial positions.
Historical Development in Heterocyclic Chemistry
The compound emerged from three key advancements in late 20th-century synthetic chemistry:
Piperidine fluorination techniques : Early methods using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) faced limitations in selectivity and safety. The adoption of morpholinosulfur trifluoride and XtalFluor-E improved yields for 4,4-difluoropiperidine precursors.
Buchwald-Hartwig amination : Enabled efficient coupling of brominated aromatics with nitrogen heterocycles. For this compound, the reaction between 5-bromo-2-fluorobenzonitrile and 4,4-difluoropiperidine under palladium catalysis likely forms the C-N bond.
Directed ortho-metalation : Facilitates precise bromine introduction in benzonitrile derivatives using lithium-halogen exchange protocols.
Historical synthesis challenges included:
- Minimizing elimination byproducts during piperidine fluorination
- Preventing nitrile group reduction under strong fluorinating conditions
- Achieving regioselective bromination in polyhalogenated aromatics
Modern routes (post-2010) employ continuous flow reactors and immobilized catalysts to address these issues, with reported yields exceeding 75% for final product isolation.
The compound's development mirrors broader trends in fluorinated pharmaceutical intermediates , particularly for kinase inhibitors and G protein-coupled receptor modulators where the 4,4-difluoropiperidine group enhances metabolic stability.
Properties
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c13-10-1-2-11(9(7-10)8-16)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPKBFALRFXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This process requires careful optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organoboron Compounds: Employed in Suzuki–Miyaura coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzonitrile derivatives.
Scientific Research Applications
5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modulate the activity of certain proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Morpholine Ring
5-Bromo-2-(piperidin-1-yl)benzonitrile (CAS 876918-30-8)
- Key Differences : The absence of fluorine reduces electronegativity and lipophilicity compared to the 4,4-difluoro analog. Piperidine’s basicity (pKa ~11) may also differ from the fluorinated derivative due to fluorine’s electron-withdrawing effects .
5-Bromo-2-(4-morpholinyl)benzonitrile (CAS 1105665-08-4)
- Substituent : Morpholine (oxygen-containing heterocycle).
- Key Differences :
5-Bromo-2,3-difluorobenzonitrile (CAS 1105665-42-6)
- Substituent : Direct fluorine atoms on the benzene ring.
- Similarity score: 0.91 vs. target compound .
Functional Group Modifications
5-Bromo-2-(methoxymethoxy)benzonitrile (Compound 12b)
- Substituent : Methoxymethoxy group (ether).
- Key Differences : The ether group enhances hydrophilicity compared to amine-containing substituents. Reported melting point: 67–69°C .
5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)
- Substituent : Hydroxyl group.
- Key Differences: The hydroxyl group introduces acidity (pKa ~8-10) and hydrogen-bonding capacity, making it distinct from the non-acidic difluoropiperidine analog. Molecular weight: 198.02 g/mol .
Structural Analog Table
Biological Activity
5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile (CAS Number: 1774898-96-2) is a synthetic organic compound notable for its unique structure, which includes a bromine atom, a difluoropiperidine moiety, and a benzonitrile group. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in treating various diseases, particularly neurological disorders and certain cancers.
- Molecular Formula : C12H11BrF2N2
- Molecular Weight : 301.13 g/mol
- Structure : The compound features a bromine atom and two fluorine atoms attached to a piperidine ring, influencing its biological activity and interaction with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The nitro group can undergo bioreduction, forming reactive intermediates that can affect cellular processes. The piperidine ring enhances binding affinity to various biological targets, potentially modulating their activity.
Anticancer Properties
The compound's structural features suggest potential applications in cancer treatment. Inhibitors of Polo-like kinase 4 (PLK4), a target for cancer therapy, share similarities with this compound's structure. PLK4 overexpression is linked to cancer cell proliferation; thus, targeting this kinase could lead to therapeutic advancements .
Study on Antiviral Efficacy
A study focusing on the antiviral properties of compounds related to this compound demonstrated significant efficacy in human primary monocyte-derived dendritic cells (MDDCs). These findings highlight the compound's potential as a therapeutic agent against viral infections .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has shown that modifications in the piperidine ring or halogen substitutions can significantly alter biological activity. For instance, variations in the position of bromine or fluorine atoms have been correlated with changes in binding affinity and selectivity towards specific biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-(4,4-difluoropiperidin-1-yl)benzonitrile | Bromine and difluoropiperidine | Potential antiviral and anticancer activity |
| 5-Bromo-2-(3,3-difluoropiperidin-1-yl)benzonitrile | Similar structure but different fluorine substitution | Under investigation for similar activities |
Q & A
Q. What role does computational modeling play in predicting regioselectivity in derivative synthesis?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts electrophilic attack sites. For example, HOMO maps of the benzonitrile core highlight electron-rich positions susceptible to bromination. MD simulations of reaction trajectories in explicit solvents (e.g., DCM) further refine regioselectivity predictions, validated by LC-MS monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
